亚叶酸钙

概述

描述

科学研究应用

甲酰四氢叶酸在科学研究中有着广泛的应用:

作用机制

甲酰四氢叶酸通过绕过甲氨蝶呤等叶酸拮抗剂对二氢叶酸还原酶(DHFR)的抑制发挥作用 . 它迅速转化为四氢叶酸,这对DNA合成至关重要 . 通过提高四氢叶酸的水平,甲酰四氢叶酸有助于嘌呤、嘧啶和蛋氨酸的合成,从而支持DNA和蛋白质的合成 .

与相似化合物的比较

甲酰四氢叶酸经常与其他叶酸类似物进行比较,例如左旋叶酸,它是亚叶酸的立体异构体 . 与甲酰四氢叶酸不同的是,甲酰四氢叶酸是外消旋体,而左旋叶酸只含有药理活性左旋异构体 . 其他类似化合物包括甲氨蝶呤,它是一种用于癌症治疗的叶酸拮抗剂 .

相似化合物

左旋叶酸: 亚叶酸的活性形式.

甲氨蝶呤: 用于癌症治疗的叶酸拮抗剂.

奥沙利铂: 与甲酰四氢叶酸联合用于结直肠癌治疗.

安全和危害

未来方向

Leucovorin is used in the treatment of methotrexate toxicity and chemotherapy regimens. Future studies should systematically include patient-related risk assessment in order to define the risk of emesis with moderately emetogenic chemotherapy (MEC) beyond the emetogenicity of the chemotherapy and improve the guidelines for new drugs .

准备方法

甲酰四氢叶酸可以通过多种方法合成。一种常见的方法是制备左旋叶酸钙,用于注射剂。 该方法包括在50-60°C下将主要活性成分和佐剂溶解在注射用水 . 工业生产方法通常使用左旋叶酸钙、甘露醇、右旋糖苷、葡萄糖、氯化钠、水解蛋白和其他添加剂 .

化学反应分析

甲酰四氢叶酸经历了几种类型的化学反应,包括:

氧化还原反应: 甲酰四氢叶酸可以被还原为四氢叶酸,这对它的生物活性至关重要.

取代反应: 它可以参与取代反应,在其中它作为各种酶促过程的辅因子.

这些反应中常用的试剂包括二氢叶酸还原酶抑制剂,例如甲氨蝶呤 . 这些反应形成的主要产物是二氢叶酸和四氢叶酸,这对DNA合成至关重要 .

相似化合物的比较

Leucovorin is often compared with other folate analogs like levoleucovorin, which is the enantiomerically active form of folinic acid . Unlike leucovorin, which is a racemic mixture, levoleucovorin contains only the pharmacologically active levo-isomer . Other similar compounds include methotrexate, which is a folic acid antagonist used in cancer therapy .

Similar Compounds

Levoleucovorin: The active form of folinic acid.

Methotrexate: A folic acid antagonist used in cancer therapy.

Oxaliplatin: Used in combination with leucovorin for colorectal cancer treatment.

Leucovorin’s uniqueness lies in its ability to counteract the toxic effects of folic acid antagonists while enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Leucovorin involves the conversion of p-aminobenzoylglutamic acid to Leucovorin via several chemical reactions.", "Starting Materials": [ "p-aminobenzoic acid", "glutamic acid", "acetic anhydride", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: p-aminobenzoic acid is reacted with glutamic acid in the presence of acetic anhydride and sodium hydroxide to form p-aminobenzoylglutamic acid.", "Step 2: The resulting p-aminobenzoylglutamic acid is then treated with methanol and hydrochloric acid to form the methyl ester of p-aminobenzoylglutamic acid.", "Step 3: The methyl ester of p-aminobenzoylglutamic acid is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then oxidized with potassium permanganate to form the aldehyde.", "Step 5: The aldehyde is then reduced with sodium borohydride to form Leucovorin.", "Step 6: The resulting Leucovorin is purified by precipitation with sodium bicarbonate and sodium chloride, and then washed with water." ] } | |

| Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. | |

CAS 编号 |

58-05-9 |

分子式 |

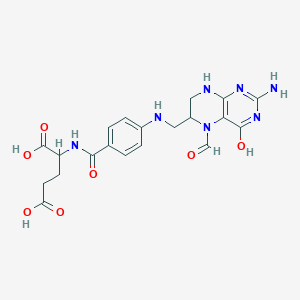

C20H23N7O7 |

分子量 |

473.4 g/mol |

IUPAC 名称 |

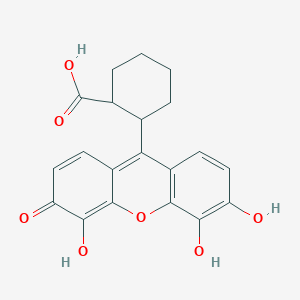

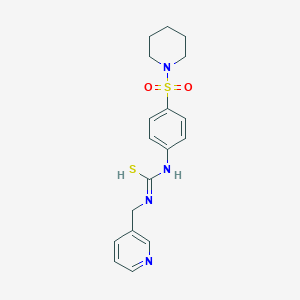

(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m1/s1 |

InChI 键 |

VVIAGPKUTFNRDU-CHWSQXEVSA-N |

手性 SMILES |

C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

规范 SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

外观 |

Solid powder |

颜色/形态 |

Crystals from water with 3 mol of water of crystallization. |

熔点 |

245 °C (decomp) |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

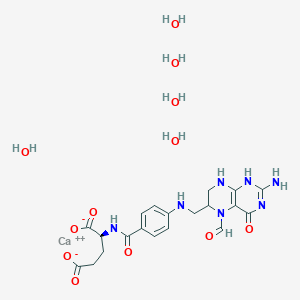

1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |

保质期 |

>2 years if stored properly |

溶解度 |

Sparingly soluble in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Leucovorin; HSDB 6544 |

蒸汽压力 |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does leucovorin interact with its target?

A1: Leucovorin itself is not directly active but serves as a precursor to tetrahydrofolic acid (THF). THF is crucial in the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. [, , , , , ]

Q2: How does leucovorin counteract the effects of methotrexate?

A2: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for THF synthesis. Leucovorin bypasses this blockade by providing cells with a readily usable form of THF, thus "rescuing" them from methotrexate's toxic effects. [, , , , , , ]

Q3: What is the molecular formula and weight of leucovorin?

A3: The molecular formula of leucovorin is C20H23N7O7, and its molecular weight is 473.44 g/mol. [, , , ]

Q4: Is there any available spectroscopic data on leucovorin?

A4: High-performance liquid chromatography (HPLC) is a commonly used technique to analyze leucovorin and its enantiomers. [, , ]

Q5: How stable is leucovorin under different storage conditions?

A5: Extracted leucovorin samples have been shown to remain stable for up to 3 days when stored at -4°C. []

Q6: Does leucovorin possess any catalytic properties?

A6: Leucovorin itself doesn't act as a catalyst. It functions as a substrate for enzymes involved in folate metabolism, contributing to downstream reactions essential for cell growth and proliferation. [, , , ]

Q7: Have computational methods been applied in leucovorin research?

A7: While the provided research doesn't elaborate on specific computational studies, computational chemistry could be employed to explore leucovorin's interactions with enzymes like DHFR or to investigate potential structural modifications for improved activity. [, , , ]

Q8: Are there specific formulation strategies used for leucovorin?

A8: Leucovorin is available in both oral and intravenous formulations. Oral administration, particularly at higher doses, can lead to saturation of folate absorption, impacting its bioavailability. [, , , , , ]

Q9: How is leucovorin absorbed and distributed in the body?

A9: Leucovorin exhibits a two-compartment open model for its disposition. The initial half-life is approximately 8.79 minutes, followed by a slower elimination phase of about 231.46 minutes. [, ]

Q10: What is the primary metabolic pathway of leucovorin?

A10: Leucovorin is primarily metabolized to 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of folate in the body and plays a key role in various metabolic processes. [, , , , ]

Q11: How is leucovorin eliminated from the body?

A11: Following intravenous administration, a significant portion of leucovorin is excreted in the urine, with 5-methyl-THF being a major metabolite detected. [, , ]

Q12: What in vitro and in vivo models are used to study leucovorin?

A12: Research on leucovorin often involves cell-based assays to assess its impact on cell growth and viability, particularly in the presence of methotrexate. Animal models are used to investigate its efficacy in various cancer types and to determine optimal dosing regimens. [, , , , , ]

Q13: Is there evidence for leucovorin's efficacy in treating cancer?

A13: While leucovorin primarily acts as a rescue agent in methotrexate therapy, some studies suggest it might enhance the efficacy of 5-fluorouracil (5-FU) in treating certain cancers, such as colorectal cancer. [, , , , , , , ]

Q14: What are the potential adverse effects of leucovorin?

A14: Although generally well-tolerated, leucovorin can cause side effects such as nausea, vomiting, and allergic reactions. High doses or intrathecal administration can lead to severe neurotoxicity. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-fluorophenyl)methyl]-N,N-dimethyl-1H-1,2,3,4-tetrazole-1-carboxamide](/img/structure/B533946.png)

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)

![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)

![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)